5-[(1H-imidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-(imidazol-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-10-2-4-11(5-3-10)13-15-12(18-16-13)8-17-7-6-14-9-17/h2-7,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHIMBOHEMELGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1H-imidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzohydrazide with glyoxal in the presence of an acid catalyst to form the oxadiazole ring. The imidazole ring is then introduced through a nucleophilic substitution reaction using 1H-imidazole and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-[(1H-imidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
5-[(1H-imidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring both an imidazole and an oxadiazole ring. This structure makes it versatile for a range of applications, particularly in medicinal chemistry and material science.
Scientific Research Applications
This compound is a building block in synthesizing complex molecules, and it is studied for its potential as an enzyme inhibitor. It is also investigated for its antimicrobial and anticancer properties.
Chemistry
- Building Block : It serves as a fundamental component in creating more complex molecular structures.
- Synthesis : The compound is synthesized through the cyclization of precursors under controlled conditions, often involving the reaction of 4-methylbenzohydrazide with glyoxal, using an acid catalyst to form the oxadiazole ring. Subsequently, the imidazole ring is introduced via a nucleophilic substitution reaction with 1H-imidazole.
Biology
- Enzyme Inhibition : Researched for its capacity to inhibit enzymes. The imidazole ring can coordinate with metal ions, which affects enzyme activity, while the oxadiazole ring can interact with biological membranes, altering their properties and affecting cell function.
Medicine
- Antimicrobial Properties : Explored for its potential to combat microbes.
- Anticancer Properties : Studied for its potential in cancer treatment.
Industry
- Material Development : It is used in developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(1H-imidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity. The oxadiazole ring can interact with biological membranes, altering their properties and affecting cell function.
Comparison with Similar Compounds
Key Observations :
- Bulkier substituents (e.g., diimidazolylvinyl in 3m–3o) correlate with higher melting points (200–220°C), likely due to enhanced intermolecular π-π stacking or hydrogen bonding .
- Smaller substituents (e.g., benzyl in 3a) result in lower melting points (116–118°C), suggesting reduced crystal lattice stability .
- Electron-withdrawing groups (e.g., nitro in ) may increase thermal stability, as evidenced by the high predicted boiling point (522°C) of 5-[(4-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole .
Structural and Functional Comparisons
Imidazole vs. Other Heterocycles
- Imidazole-containing derivatives (e.g., the target compound, 3m, 3a) benefit from the imidazole’s hydrogen-bonding capacity, which enhances solubility and biological interactions .
- Pyridine/pyridyl analogs (e.g., 3n, 3o) exhibit similar stability but may show divergent electronic properties due to pyridine’s aromatic nitrogen .
Bioactivity Potential
- While direct bioactivity data for the target compound are lacking, structurally related 1,2,4-oxadiazoles demonstrate anticancer, antimicrobial, and anti-inflammatory activities . For example, 3,5-disubstituted oxadiazoles with imidazole or triazole moieties show potent antibacterial effects against Staphylococcus aureus and Escherichia coli .
Biological Activity
5-[(1H-imidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound features an imidazole ring and an oxadiazole ring, which contribute to its unique biological properties. The molecular formula is with a molecular weight of approximately 240.26 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions, influencing enzyme activity. This interaction is crucial for the inhibition of enzymes such as carbonic anhydrase and histone deacetylases .
- Membrane Interaction : The oxadiazole ring can alter the properties of biological membranes, affecting cellular functions .
Biological Activities
Research has demonstrated that derivatives of 1,2,4-oxadiazoles exhibit a wide range of biological activities:
- Anticancer Properties : Studies have shown that compounds similar to this compound possess significant antiproliferative effects against various cancer cell lines. For example, modifications to the oxadiazole structure have led to derivatives with IC50 values as low as 1.143 µM against renal cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | OVXF 899 | 2.76 |
| Compound 2 | PXF 1752 | 9.27 |
| Compound 3 | Renal Cancer | 1.143 |
- Antimicrobial Activity : The compound has also been investigated for its antimicrobial properties. Research indicates that it can inhibit the growth of various pathogens .
Case Studies
Several studies highlight the effectiveness of oxadiazole derivatives in drug discovery:
- Antitumor Activity : A study evaluated a series of oxadiazole derivatives against a panel of human tumor cell lines. One derivative exhibited high selectivity against renal cancer cells with an IC50 value significantly lower than that observed for other cell lines .
- Inhibition Studies : Another investigation focused on the inhibitory potency of oxadiazoles against human deacetylase Sirtuin 2 and carbonic anhydrase. The results indicated promising potential for these compounds in therapeutic applications targeting metabolic disorders and cancer .
Q & A
Q. Optimization strategies :
- Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction rates .
- Catalysts : Employ Lewis acids (e.g., ZnCl₂) to stabilize transition states and improve yields .
- Temperature : Maintain 80–100°C to balance reactivity and byproduct formation .
Basic: How is the molecular structure of this compound confirmed, and what analytical techniques are critical?
Structural confirmation relies on multi-technique validation :
- NMR spectroscopy :
- ¹H NMR : Peaks for imidazole protons (δ 7.1–8.1 ppm) and methylphenyl groups (δ 2.3–2.5 ppm) .
- ¹³C NMR : Oxadiazole ring carbons (δ 160–170 ppm) and aromatic carbons (δ 120–140 ppm) .
- HRMS : Exact mass matching (e.g., [M+H]⁺ calculated for C₁₄H₁₃N₃O: 240.1131) .
- X-ray crystallography : Use SHELXL for refinement (R-factor < 0.05) and ORTEP-3 for visualization .
Basic: What biological activities are associated with this compound, and how are they evaluated?
Oxadiazole derivatives exhibit broad pharmacological potential :
- Antimicrobial activity : Tested via broth microdilution (MIC values against E. coli and S. aureus) .
- Anticancer potential : Assessed using MTT assays (IC₅₀ values in cancer cell lines) .
- Anti-inflammatory effects : Evaluated through COX-2 inhibition assays .
Advanced: How can researchers address low yields or impurities during scale-up synthesis?
Q. Methodological solutions :
- Byproduct minimization : Use scavenger resins (e.g., polymer-bound isocyanates) to trap unreacted intermediates .
- Continuous flow reactors : Improve heat/mass transfer and reduce side reactions (yield increase by 15–20%) .
- Purification : Employ flash chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water) .
Advanced: How should contradictory biological activity data be resolved across studies?
Q. Analytical approaches :
- Dose-response validation : Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Target specificity : Use siRNA knockdown or CRISPR-edited cell lines to confirm mechanism-of-action .
- Statistical rigor : Apply ANOVA with post-hoc tests (p < 0.05) to distinguish artifacts from true activity .
Advanced: What computational strategies predict structure-activity relationships (SAR) for this compound?
Q. Key methodologies :
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., HDAC enzymes) .
- QSAR modeling : Use Gaussian09 for DFT calculations (HOMO-LUMO gaps, electrostatic potentials) .
- MD simulations : GROMACS for 100-ns trajectories to assess binding stability .
Advanced: How is metabolic stability evaluated in preclinical studies?
Q. In vitro assays :
Q. Key parameters :
| Parameter | Value | Reference |
|---|---|---|
| Half-life (t₁/₂) | >60 min (stable) | |
| Intrinsic clearance | <10 μL/min/mg protein |
Advanced: How are crystallographic disorders resolved in X-ray structures of similar oxadiazoles?
Q. Refinement protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
